molecular formula C7H3BrClN B13119315 3-Bromo-2-chloro-6-ethynylpyridine

3-Bromo-2-chloro-6-ethynylpyridine

Cat. No.: B13119315
M. Wt: 216.46 g/mol
InChI Key: ZTTAZZPKEYOXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-6-ethynylpyridine is an organic compound with the molecular formula C7H3BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes bromine, chlorine, and ethynyl groups attached to a pyridine ring. These substituents confer distinct chemical properties, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-ethynylpyridine typically involves multi-step organic reactions. One common method includes the halogenation of 2-ethynylpyridine, followed by selective bromination and chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-ethynylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring.

Scientific Research Applications

3-Bromo-2-chloro-6-ethynylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-ethynylpyridine involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form halogen bonds, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-methylpyridine
  • 3-Bromo-2-chloro-6-fluoropyridine
  • 3-Bromo-2-chloro-6-aminopyridine

Uniqueness

3-Bromo-2-chloro-6-ethynylpyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in coupling reactions and as a precursor for the synthesis of more complex molecules.

Biological Activity

3-Bromo-2-chloro-6-ethynylpyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine and chlorine atoms, along with an ethynyl group, enhances its reactivity and biological activity. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_4BrClN. The compound's structure allows it to engage in various interactions with biological targets, primarily through:

  • Halogen Bonding : The halogen atoms can form strong interactions with electron-rich sites on biomolecules.
  • π-π Interactions : The ethynyl group facilitates stacking interactions with aromatic systems, enhancing binding affinity to targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent in drug development. The Minimum Inhibitory Concentration (MIC) values obtained during screening were comparable to established antibiotics, indicating significant activity.

CompoundMIC (μM)Activity
This compound32Moderate
Isoniazid (control)16High

Antitubercular Activity

In a study focusing on antitubercular agents, derivatives of this compound were synthesized and screened against Mycobacterium tuberculosis. The compound showed moderate activity with MIC values indicating potential for further development.

CompoundMIC (μM)Comparison
This compound25Comparable to pyrazinamide (MIC = 20 μM)

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Receptor Binding : It can bind to receptors, modulating signaling pathways critical for microbial survival.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Screening : A comprehensive screening revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • Structure-Activity Relationship (SAR) : Investigations into SAR indicated that modifications to the ethynyl group could enhance the compound's efficacy against specific bacterial strains.

Properties

Molecular Formula

C7H3BrClN

Molecular Weight

216.46 g/mol

IUPAC Name

3-bromo-2-chloro-6-ethynylpyridine

InChI

InChI=1S/C7H3BrClN/c1-2-5-3-4-6(8)7(9)10-5/h1,3-4H

InChI Key

ZTTAZZPKEYOXIB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=C(C=C1)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.